2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide
Overview
Description
2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonic acid amide group attached to a pyridine ring
Mechanism of Action
Target of Action
The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action. Generally, the compound would bind to its target, leading to a change in the target’s function. The trifluoromethyl group could potentially enhance binding affinity or selectivity .
Pharmacokinetics
The trifluoromethyl group is often added to improve metabolic stability, and pyridine is a common scaffold in drugs, suggesting the compound might have favorable adme properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by exposure to light or air .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-trifluoromethyl-pyridine with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonic acid amide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of sulfonic acid derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-trifluoromethyl-pyridine: A related compound with similar structural features but lacking the sulfonic acid amide group.
3-Chloro-2-fluoro-5-trifluoromethyl-pyridine: Another halogenated pyridine derivative with a different substitution pattern.
Uniqueness
2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the presence of the sulfonic acid amide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such functionality is required.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O2S/c7-5-4(15(11,13)14)1-3(2-12-5)6(8,9)10/h1-2H,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUGCJLKPWAEAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230182 | |
Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-89-3 | |
Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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